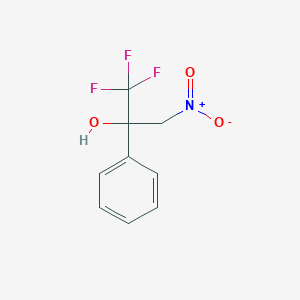

![molecular formula C15H16O3S B2575975 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid CAS No. 74556-66-4](/img/structure/B2575975.png)

5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C15H16O3S . It has a molecular weight of 276.35 .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of elemental sulfur and sodium tert-butoxide to synthesize thiophene derivatives from 1,3-diynes .Molecular Structure Analysis

The molecular structure of 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid consists of a thiophene ring attached to a carboxylic acid group and an isopropylphenoxymethyl group .Chemical Reactions Analysis

Thiophene derivatives, including 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in coupling reactions and olefinations . They can also undergo direct C-H arylation at C2 .Applications De Recherche Scientifique

Carcinogenicity Evaluation

A study discussed the synthesis and evaluation of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl. Although the specific chemical wasn't directly mentioned, the research sheds light on the process of assessing potential carcinogenicity in thiophene derivatives, which could be relevant for understanding the properties and implications of using such chemicals (Ashby et al., 1978).

Synthesis and Applications in Medicinal Chemistry

Thiophene derivatives, including 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid, are highlighted for their significance in medicinal chemistry due to their wide range of biological activities. The review discusses the synthesis of thiophene derivatives and their applications in medicinal chemistry, touching on their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The paper also mentions their use in fields like organic materials due to their electronic properties, showcasing their versatility beyond just medicinal applications (Xuan, 2020).

Bioisosteric Replacement in Drug Design

The review on novel carboxylic acid bioisosteres emphasizes the continuous interest in carboxylate bioisosteres in drug design. It discusses the development of novel carboxylic acid substitutes with improved pharmacological profiles, which is crucial for overcoming challenges in modern drug design. This research could be pertinent to the modifications and applications of thiophene-2-carboxylic acid derivatives in pharmaceuticals (Horgan & O’ Sullivan, 2021).

Mécanisme D'action

Orientations Futures

The future directions for research on 5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid and other thiophene derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Thiophene derivatives have been shown to have a variety of properties and applications, making them a promising area for future research .

Propriétés

IUPAC Name |

5-[(4-propan-2-ylphenoxy)methyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3S/c1-10(2)11-3-5-12(6-4-11)18-9-13-7-8-14(19-13)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIAZYMTRWBUHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC2=CC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2575892.png)

![2,2'-(3,9-dimethyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetamide](/img/structure/B2575895.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2575896.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one](/img/structure/B2575899.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(dimethylamino)-N-methylpyridazine-3-carboxamide](/img/structure/B2575902.png)

![2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575903.png)

![2-chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B2575904.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2575905.png)

![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2575913.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2575914.png)